(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2,4-dimethylphenyl isocyanide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs).
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also explored for its interactions with various biomolecules.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-8-15(13(2)9-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCWBSFDMWBQKL-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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